(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a fluorophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-fluorobenzaldehyde.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with glycine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield (S)-2-Amino-2-(2-fluorophenyl)acetic acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards certain targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-phenylacetic acid hydrochloride: Lacks the fluorine atom, which may result in different binding properties and biological activity.
(S)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride: The fluorine atom is positioned differently on the phenyl ring, which can affect its chemical reactivity and interactions with biological targets.
Uniqueness
(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence its chemical properties and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMIUFKFKTOOW-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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